molecular formula C10H19NO B2754722 2,2-Dimethyl-3-(piperidin-1-yl)propanal CAS No. 37591-27-8

2,2-Dimethyl-3-(piperidin-1-yl)propanal

Cat. No. B2754722
CAS RN: 37591-27-8
M. Wt: 169.268
InChI Key: VWOLCOPMYXCKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2-Dimethyl-3-(piperidin-1-yl)propanal” is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “2,2-Dimethyl-3-(piperidin-1-yl)propanal” is 1S/C10H19NO/c1-10(2,9-12)8-11-6-4-3-5-7-11/h9H,3-8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The predicted melting point of “2,2-Dimethyl-3-(piperidin-1-yl)propanal” is 39.96°C, and its predicted boiling point is approximately 240.1°C at 760 mmHg . The compound has a predicted density of 0.9 g/cm³ and a refractive index of n20D 1.46 .

Scientific Research Applications

Safety and Hazards

“2,2-Dimethyl-3-(piperidin-1-yl)propanal” is classified with the signal word “Warning” and has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing the mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,2-dimethyl-3-piperidin-1-ylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-10(2,9-12)8-11-6-4-3-5-7-11/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOLCOPMYXCKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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